6-Methylquinoline 6-Methylquinoline 6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992)
6-Methylquinoline, also known as fema 2744 or p-tolliquinoline, belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene. 6-Methylquinoline exists as a solid, slightly soluble (in water), and a strong basic compound (based on its pKa). 6-Methylquinoline is a castoreum, civet, and fecal tasting compound that can be found in tea. This makes 6-methylquinoline a potential biomarker for the consumption of this food product.
6-methylquinoline is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 91-62-3
VCID: VC20865002
InChI: InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3
SMILES: CC1=CC2=C(C=C1)N=CC=C2
Molecular Formula: C10H9N
Molecular Weight: 143.18 g/mol

6-Methylquinoline

CAS No.: 91-62-3

Cat. No.: VC20865002

Molecular Formula: C10H9N

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methylquinoline - 91-62-3

Specification

Description 6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992)
6-Methylquinoline, also known as fema 2744 or p-tolliquinoline, belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene. 6-Methylquinoline exists as a solid, slightly soluble (in water), and a strong basic compound (based on its pKa). 6-Methylquinoline is a castoreum, civet, and fecal tasting compound that can be found in tea. This makes 6-methylquinoline a potential biomarker for the consumption of this food product.
6-methylquinoline is a member of quinolines.
CAS No. 91-62-3
Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
IUPAC Name 6-methylquinoline
Standard InChI InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3
Standard InChI Key LUYISICIYVKBTA-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=CC=C2
Canonical SMILES CC1=CC2=C(C=C1)N=CC=C2
Boiling Point 497.5 °F at 760 mm Hg (NTP, 1992)
258.6 °C
Flash Point greater than 235 °F (NTP, 1992)
Melting Point -8 °F (NTP, 1992)
-22.0 °C
Fp -22 °
-22°C

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